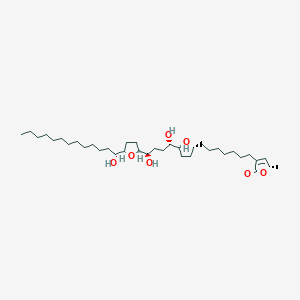

(+)-4-Deoxygigantecin

Description

Properties

Molecular Formula |

C37H66O7 |

|---|---|

Molecular Weight |

622.9 g/mol |

IUPAC Name |

(2S)-4-[7-[(2R,5S)-5-[(1S,4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]butyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-6-7-8-9-10-14-17-20-31(38)35-25-26-36(44-35)33(40)23-22-32(39)34-24-21-30(43-34)19-16-13-11-12-15-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30+,31+,32-,33+,34-,35+,36+/m0/s1 |

InChI Key |

AUIKUKHBIJHVLQ-QMSPDADRSA-N |

SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC3=CC(OC3=O)C)O)O)O |

Isomeric SMILES |

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CC[C@@H]([C@@H]2CC[C@H](O2)CCCCCCCC3=C[C@@H](OC3=O)C)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC3=CC(OC3=O)C)O)O)O |

Synonyms |

4-deoxygigantecin |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Assignment of + 4 Deoxygigantecin

Methodologies for Advanced Structural Elucidation

The structural determination of complex natural products like (+)-4-Deoxygigantecin relies on a suite of advanced analytical techniques.

Application of Spectroscopic Techniques for Complex Polyketides

The elucidation of the planar structure of complex polyketides, including Annonaceous acetogenins (B1209576), is heavily reliant on a combination of spectroscopic methods. rsc.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, as well as two-dimensional techniques like COSY, HSQC, and HMBC, is fundamental in establishing the carbon skeleton and the connectivity of atoms. rsc.orgnih.gov Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is crucial for determining the molecular formula. nih.govacs.org Tandem mass spectrometry (MS/MS) techniques, such as collision-activated dissociation (CAD) and electron-induced dissociation (EID), provide valuable fragmentation data that helps in piecing together the structural fragments of these intricate molecules. acs.orgnih.gov

Challenges in Stereochemical Determination of Annonaceous Acetogenins

A significant hurdle in the study of Annonaceous acetogenins is the determination of their stereochemistry. These molecules often possess numerous chiral centers, leading to a vast number of possible stereoisomers. core.ac.ukgoogle.com A major challenge stems from their physical properties; they are typically waxy substances that are difficult to crystallize, which often precludes the use of single-crystal X-ray crystallography, the gold standard for unambiguous stereochemical assignment. mdpi.com Consequently, researchers must turn to a combination of spectroscopic and chemical methods to deduce the relative and absolute configurations of these complex molecules. core.ac.uk

Absolute Stereochemistry of this compound

The determination of the absolute stereochemistry of this compound was a critical step in its characterization, as its absolute configuration had not been established upon its initial isolation. acs.org

Strategies for Determining Stereochemical Configuration

To overcome the challenges in stereochemical determination, a multi-pronged strategy is often employed for Annonaceous acetogenins. This involves the synthesis of derivatives to facilitate analysis. mdpi.com For instance, the formation of acetonides or formaldehyde (B43269) acetals from diols can help in determining their relative stereochemistry through NMR analysis. sysrevpharm.org The absolute configuration of carbinol (hydroxyl-bearing) centers is frequently determined using chiral derivatizing agents, most notably through the application of the modified Mosher's method. scite.airesearchgate.nettandfonline.com

Comparative Analysis with Related Annonaceous Acetogenins (e.g., Gigantecin)

This compound is structurally very similar to gigantecin (B1245738), another non-adjacent bis-THF acetogenin (B2873293). mdpi.com The primary difference between the two is the presence of a secondary alcohol at the C4 position in gigantecin, which possesses an R configuration. mdpi.com This hydroxyl group is absent in this compound. mdpi.com The absolute stereochemistry of gigantecin itself was rigorously established through X-ray crystallography and analysis of its Mosher ester derivatives. mdpi.comresearchgate.net This well-defined stereochemistry of gigantecin provided a crucial reference point for the analysis of this compound. acs.org It was initially assumed that the non-adjacent bis-THF core of 4-deoxygigantecin (B1210272) matched that of gigantecin. mdpi.com

| Feature | This compound | Gigantecin |

| Core Structure | Non-adjacent bis-THF | Non-adjacent bis-THF |

| C4 Stereocenter | Absent | Present (R-configuration) |

| Molecular Formula | C37H68O6 | C37H68O7 |

Role of Advanced Mosher Ester Method and Circular Dichroism

The definitive absolute stereochemistry of this compound was elucidated through the application of the advanced Mosher ester method in conjunction with circular dichroism (CD) spectroscopy. acs.org The Mosher ester method involves reacting the alcohol functionalities of the molecule with a chiral reagent, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters. researchgate.net Careful analysis of the 1H NMR chemical shifts of the protons near the newly formed ester linkage allows for the assignment of the absolute configuration of the carbinol centers. researchgate.nettandfonline.com

In the case of this compound, this analysis revealed that its absolute stereochemistry is the same as that of gigantecin, confirming the initial hypothesis. acs.org Circular dichroism, a technique that measures the differential absorption of left- and right-circularly polarized light, provided complementary data. The CD spectrum of butenolides, the γ-lactone ring present in most Annonaceous acetogenins, can be used to determine the absolute configuration of the C-36 stereocenter. mdpi.comgoogle.com A negative Cotton effect around 237 nm and a positive Cotton effect around 211 nm are indicative of an S configuration at this center, a feature common to all known acetogenins. mdpi.commdpi.com The combined application of these powerful techniques provided the conclusive evidence needed to assign the complete absolute stereochemistry of this compound. acs.org

| Analytical Technique | Application in the Study of this compound | Key Finding |

| Advanced Mosher Ester Method | Determination of the absolute configuration of carbinol centers. | The absolute stereochemistry is the same as that of gigantecin. |

| Circular Dichroism (CD) | Confirmation of the absolute configuration of the butenolide ring. | Consistent with the established stereochemistry of Annonaceous acetogenins. |

Total Synthesis of + 4 Deoxygigantecin

Retrosynthetic Analysis and Key Disconnections

The total synthesis of a complex molecule like (+)-4-Deoxygigantecin begins with a retrosynthetic analysis, a process of breaking the target molecule down into simpler, commercially available starting materials. deanfrancispress.com For non-adjacent bis-THF acetogenins (B1209576), synthetic approaches are often convergent, meaning different key fragments of the molecule are synthesized independently before being joined together in the final stages. mdpi.com

The primary disconnection for this compound occurs at the bond connecting the C14 carbon to the butenolide ring and the C-C bond between the two main fragments. This approach breaks the molecule into two key synthons: a complex bis-tetrahydrofuran unit containing a significant portion of the aliphatic chain and a functionalized α,β-unsaturated γ-lactone (butenolide) moiety. mdpi.comresearchgate.net This strategy allows for the independent and focused synthesis of these two challenging fragments.

Strategic Approaches to the Bis-Tetrahydrofuran Core

The non-adjacent bis-THF core is the defining structural feature of this compound. Its construction requires precise control over multiple stereocenters. Common strategies often involve the iterative use of asymmetric reactions to build the chiral centers and subsequent cyclization to form the THF rings.

Several methods have been developed for the synthesis of bis-THF cores:

Oxidative Cyclization of Dienes: Polyene precursors can undergo oxidative cyclization to form the bis-THF structure. For instance, the use of potassium permanganate (B83412) or osmium tetroxide can initiate a cascade cyclization of dienes or trienes to generate the core. soton.ac.uksoton.ac.uk

Epoxide-Opening Cascade: A popular strategy involves the creation of a poly-epoxide precursor. The sequential opening of the epoxide rings by internal hydroxyl groups can lead to the formation of the THF rings in a controlled manner. soton.ac.uk

Iodoetherification: Selective iodoetherification reactions on diols can be used to construct the THF rings. mdpi.com

Ring-Closing Metathesis (RCM): RCM has been employed to form the carbocyclic skeleton which is then converted into the bis-THF core. rsc.org

In the context of this compound's seminal synthesis, the approach began with a pre-existing mono-THF building block, (-)-muricatacin. mdpi.comnih.gov This chiral starting material was then elaborated through a sequence of reactions to install the second THF ring, demonstrating an iterative approach to the bis-THF core. mdpi.combeilstein-journals.org

Construction of the Gamma-Lactone Moiety

The α,β-unsaturated γ-lactone (butenolide) ring is a crucial component of many acetogenins, contributing significantly to their biological activity. researchgate.net The synthesis of this fragment must control the stereochemistry at the C-34 position.

Key strategies for constructing this moiety include:

Chiral Pool Starting Materials: A common and effective approach utilizes readily available chiral molecules. For instance, (S)-(-)-ethyl lactate (B86563) served as the chiral precursor for the butenolide fragment in the synthesis of this compound. mdpi.comresearchgate.net

Asymmetric Alkylation: The alkylation of a lactone or carboxylic acid dianion with a chiral epoxide, such as (S)-(-)-propene oxide, followed by cyclization and dehydrogenation, is another established method. mdpi.com

Wittig-type Reactions: A Wittig reaction between an aldehyde fragment and a suitable phosphonium (B103445) ylide can be used to construct the carbon skeleton of the butenolide. beilstein-journals.orgnih.gov

The final butenolide fragment is often functionalized with a handle, such as a vinyl iodide, to facilitate its coupling with the bis-THF core. researchgate.netsoton.ac.uk

Elaboration of the Aliphatic Chain

The long aliphatic chain is typically assembled through a combination of building blocks and modern coupling reactions. The retrosynthetic plan divides the chain between the bis-THF and butenolide fragments. The final connection of these large fragments is a critical step.

Common methods for chain elaboration and fragment coupling include:

Palladium-Catalyzed Cross-Coupling: Reactions like the Sonogashira coupling (between a terminal alkyne and a vinyl halide) or Suzuki coupling are powerful tools for joining complex fragments. mdpi.combeilstein-journals.orgnih.gov The synthesis of this compound utilized a Sonogashira coupling to link the bis-THF alkyne with the iodinated butenolide. mdpi.comresearchgate.net

Wittig Reaction: This reaction is frequently used to create carbon-carbon double bonds within the aliphatic chain or to attach side chains. mdpi.com

Metathesis Reactions: Olefin cross-metathesis provides another powerful method for linking alkene-containing fragments. researchgate.net

Following the coupling, subsequent reduction steps, such as catalytic hydrogenation, are often required to produce the saturated aliphatic chain of the final natural product. mdpi.combeilstein-journals.org

Seminal Total Syntheses of this compound

The first total synthesis of this compound was a landmark achievement in the field of natural product synthesis, confirming its absolute stereochemistry. mdpi.combeilstein-journals.org This work was reported by Hidefumi Makabe, Akira Tanaka, and Takayuki Oritani. oup.comjst.go.jpresearchmap.jp While different reviews may attribute the work to "Makabe and co-workers" or "Tanaka's group," they refer to the same collaborative synthesis. mdpi.combeilstein-journals.org

Makabe and Co-workers' Synthetic Strategies

The synthesis reported by Makabe, Tanaka, and Oritani is a convergent masterpiece that established the absolute configuration of this compound. mdpi.comoup.comjst.go.jp The strategy relied on the coupling of two major fragments: a bis-THF alkyne and a vinyl iodide butenolide. mdpi.comresearchgate.net

Synthesis of the Bis-THF Alkyne Fragment: The synthesis commenced from (-)-muricatacin, a mono-THF acetogenin (B2873293). mdpi.comnih.gov This starting material was converted in 11 steps into a key intermediate. beilstein-journals.org A crucial sequence involved mesylation of a primary alcohol, Sharpless asymmetric dihydroxylation (AD), and subsequent base-mediated cyclization with Triton B to stereoselectively form the second THF ring, yielding the non-adjacent bis-THF core. beilstein-journals.org

Synthesis of the Butenolide Fragment: The chiral butenolide vinyl iodide was prepared from (S)-(-)-ethyl lactate over 12 steps. mdpi.com This linear sequence established the required stereocenter and installed the vinyl iodide functionality necessary for the subsequent coupling reaction.

| Makabe's Synthesis: Key Steps | |

| Starting Material (Bis-THF) | (-)-Muricatacin mdpi.comnih.gov |

| Starting Material (Butenolide) | (S)-(-)-Ethyl Lactate mdpi.comresearchgate.net |

| Key Reactions | Sharpless Asymmetric Dihydroxylation, Sonogashira Coupling mdpi.combeilstein-journals.org |

| Fragment Coupling | Pd(PPh3)4, CuI, Et3N soton.ac.uk |

| Final Steps | Catalytic Hydrogenation, Deprotection mdpi.combeilstein-journals.org |

| Overall Yield | 1.2% mdpi.com |

Tanaka's Total Synthesis

The work credited to Tanaka's group is the same seminal synthesis performed in collaboration with Makabe and Oritani. beilstein-journals.orgresearchmap.jp The 1997 and 1998 publications list Makabe as the first author and Tanaka and Oritani as co-authors. jst.go.jpacs.org Reviews of acetogenin synthesis sometimes refer to the work by the principal investigator's group, leading to the different attributions. mdpi.combeilstein-journals.org

The synthesis established a foundational route for accessing non-adjacent bis-THF acetogenins. beilstein-journals.org Starting from (-)-muricatacin, the benzoate-protected derivative was transformed through an eleven-step sequence. beilstein-journals.org The formation of the second THF ring was achieved through a Sharpless Asymmetric Dihydroxylation followed by a Triton B-induced cyclization. beilstein-journals.org The final steps involved a palladium-catalyzed cross-coupling with a vinyl iodide fragment, followed by hydrogenation and deprotection to yield this compound. beilstein-journals.org This synthesis was the first of a non-adjacent bis-THF acetogenin and was crucial in confirming the absolute stereochemistry of the natural product. beilstein-journals.org

| Tanaka's Synthesis: Key Intermediates | |

| Key Intermediate 1 | Benzoate of (-)-Muricatacin beilstein-journals.org |

| Key Intermediate 2 | Bis-THF ring-containing synthon (alkyne) beilstein-journals.org |

| Key Intermediate 3 | Vinyl iodide butenolide beilstein-journals.org |

| Coupled Product | Enyne intermediate beilstein-journals.org |

| Final Product | This compound beilstein-journals.org |

Crimmins' Convergent Approach

The key fragments in this approach are an aldehyde, an alkyne, and a butenolide precursor. A significant innovation in the synthesis of the THF-containing fragments is the use of an asymmetric glycolate (B3277807) aldol (B89426) reaction. nih.gov This reaction establishes the critical stereocenters that ultimately define the THF rings. For instance, an aldol reaction between a chiral titanium enolate of an oxazolidinone glycolate and an appropriate aldehyde sets the C13 and C14 stereocenters. nih.gov A subsequent asymmetric acetylide addition is employed to install the C17 stereocenter. nih.gov The THF rings themselves are then formed through a series of functional group manipulations and cyclization reactions. The final coupling of the fragments typically involves a Sonogashira coupling followed by reduction and deprotection steps to yield the final natural product. mdpi.com

Hoye's Synthetic Methodology

Professor Thomas R. Hoye's group has also made significant contributions to the synthesis of Annonaceous acetogenins, including a notable synthesis of (+)-gigantecin that utilizes a distinct and powerful olefin metathesis-based strategy. nih.gov This approach is also convergent, relying on the assembly of key building blocks that are then joined in the final stages of the synthesis.

A central feature of Hoye's methodology is the use of a one-pot, three-component olefin metathesis coupling reaction. nih.gov This powerful transformation allows for the rapid and efficient assembly of the complex carbon backbone. The synthesis involves the preparation of two THF-containing fragments and a butenolide precursor, each bearing a terminal olefin. mdpi.comnih.gov The THF rings are often constructed using iodoetherification reactions of appropriately substituted homoallylic alcohols. mdpi.com In the key metathesis step, these fragments are combined in the presence of a Grubbs catalyst, leading to the formation of the full-length carbon chain with the desired connectivity. nih.gov Subsequent hydrogenation of the newly formed double bonds and final deprotection steps complete the synthesis. researchgate.net This strategy offers a highly efficient and convergent route to the non-adjacent bis-THF core of this compound and related natural products.

Key Methodological Innovations in this compound Synthesis

The successful total syntheses of this compound have been underpinned by the development and application of several key enantioselective and diastereoselective reactions. These methods have been crucial for establishing the numerous stereocenters present in the molecule with high fidelity.

Enantioselective and Diastereoselective Reactions

The Sharpless Asymmetric Dihydroxylation (AD) has been a cornerstone in the synthesis of Annonaceous acetogenins, including this compound. mdpi.commdpi.com This powerful reaction allows for the enantioselective installation of vicinal diols from a prochiral olefin. organic-chemistry.org In the context of this compound synthesis, the Sharpless AD reaction is frequently used to set the stereochemistry of the hydroxyl groups that are precursors to the THF rings. mdpi.com

For example, in a synthesis reported by Makabe and co-workers, the Sharpless AD reaction was utilized to establish the C21 and C22 stereocenters of a key intermediate. mdpi.com This was achieved by treating an alkene with osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ). organic-chemistry.org The choice of ligand (e.g., (DHQD)₂PHAL in AD-mix-β or (DHQ)₂PHAL in AD-mix-α) dictates which face of the olefin is hydroxylated, thus providing access to either enantiomer of the diol product with high enantiomeric excess. organic-chemistry.org This method's reliability and high degree of stereocontrol have made it an indispensable tool for constructing the chiral building blocks required for the synthesis of this compound.

| Reaction | Reagents | Purpose | Key Feature |

| Sharpless Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQD)₂PHAL), Co-oxidant | Enantioselective formation of vicinal diols | High enantioselectivity controlled by the chiral ligand |

Enantioselective aldol reactions are fundamental carbon-carbon bond-forming reactions that have been extensively used in the synthesis of complex natural products like this compound. buchler-gmbh.com These reactions allow for the creation of a β-hydroxy carbonyl moiety with control over the newly formed stereocenters. nih.gov

In the synthesis of precursors to (-)-4-deoxygigantecin, an enantioselective aldolization using 2-trimethylsilyloxyfuran as a nucleophile has been a key step. researchgate.netrsc.org This reaction, when catalyzed by a chiral Lewis acid, such as a titanium complex of (R)-BINOL, can proceed with high enantioselectivity to set the stereochemistry of the resulting aldol adduct. researchgate.net The Crimmins synthesis of the related gigantecin (B1245738) prominently features an asymmetric glycolate aldol reaction to establish key stereocenters. nih.gov This involves the use of a chiral auxiliary, such as an oxazolidinone, attached to the glycolate nucleophile to direct the stereochemical outcome of the reaction with an aldehyde. nih.gov The ability to control both the relative and absolute stereochemistry of the aldol product is crucial for building the complex stereochemical array of this compound.

| Reaction | Catalyst/Auxiliary | Reactants | Outcome |

| Enantioselective Aldolization | Chiral Lewis Acid (e.g., (R)-BINOL-Ti(OiPr)₄) | Aldehyde, 2-Trimethylsilyloxyfuran | Enantioselective formation of a β-hydroxy lactone precursor |

| Asymmetric Glycolate Aldol | Chiral Oxazolidinone Auxiliary | Aldehyde, Glycolate derivative | Diastereoselective formation of a β-hydroxy ester |

The formation of the tetrahydrofuran (B95107) rings in this compound often involves a cyclization step that can be viewed as a type of diastereoselective C-glycosylation. This process involves the formation of a carbon-carbon bond at the anomeric position of a furanose-type intermediate. beilstein-journals.org

A strategy employed in the synthesis of precursors to (-)-4-deoxygigantecin involves the diastereoselective C-glycosylation of a furanoid glycal with a nucleophile. researchgate.netrsc.org The stereochemical outcome of this reaction is controlled by the existing stereocenters in the glycal and the reaction conditions. For example, the addition of 2-trimethylsilyloxyfuran to a chiral oxocarbenium ion intermediate, generated from a glycosyl acetate (B1210297), can proceed with high diastereoselectivity to afford the 2,5-disubstituted tetrahydrofuran ring with the desired trans stereochemistry. researchgate.net The facial selectivity of the nucleophilic attack is directed by the substituents on the furanoid ring, leading to the preferential formation of one diastereomer. This method provides a powerful means of constructing the core THF units of the acetogenin.

| Reaction Type | Key Transformation | Stereochemical Control |

| Diastereoselective C-Glycosylation | Formation of a C-C bond at the anomeric center of a furanoid intermediate | Directed by existing stereocenters and reaction conditions |

Diastereoselective Epoxidation and Cyclization Strategies

A key challenge in the synthesis of acetogenins like this compound is the stereocontrolled formation of the tetrahydrofuran rings. Diastereoselective epoxidation of a strategically chosen olefin precursor, followed by intramolecular cyclization, is a frequently employed and effective strategy. nih.govbeilstein-journals.org

In one approach, the epoxidation of a Z-alkene, followed by cyclization, was investigated. However, this particular reaction sequence exhibited low stereoselectivity, yielding a nearly inseparable mixture of tetrahydrofuran diastereomers. mdpi.com Another strategy involves the diastereoselective epoxidation of a homoallylic alcohol using reagents like tert-butyl hydroperoxide in the presence of a vanadium catalyst (TBHP-VO(acac)2). beilstein-journals.org This is followed by a spontaneous cyclization to form the THF ring. The stereochemical outcome of the epoxidation is directed by the existing chirality in the substrate, allowing for the controlled formation of the desired diastereomer. beilstein-journals.orgtohoku.ac.jp The efficiency of this method is highlighted in syntheses where the desired diastereomers are obtained in good ratios, which can then be separated for subsequent steps. nih.govbeilstein-journals.org

For instance, the synthesis of cis-solamin (B1254054) involved a diastereoselective epoxidation of a precursor, which then underwent spontaneous cyclization to yield the desired THF-containing diastereomers. beilstein-journals.org This highlights the power of substrate-controlled diastereoselective reactions in building complex stereochemical arrays.

Ring-Forming Reactions for Tetrahydrofuran Moieties

The construction of the tetrahydrofuran (THF) rings is a cornerstone of any total synthesis of this compound. Various methodologies have been developed to achieve this, each with its own set of advantages and challenges.

Oxidative cyclization of 1,5-dienes has emerged as a powerful tool for the stereoselective synthesis of 2,5-disubstituted THF rings, a key structural feature of many acetogenins. mdpi.combeilstein-journals.orgresearchgate.net This method often utilizes metal oxo species, such as those derived from osmium or permanganate, to effect the cyclization. mdpi.com The stereochemistry of the resulting THF diol is directly controlled by the geometry of the starting alkene; trans-alkenes typically yield threo products, while cis-alkenes lead to erythro products. mdpi.com

In the context of synthesizing fragments for acetogenins, permanganate-mediated oxidative cyclization has been successfully employed. For example, the oxidative cyclization of a 1,5-diene precursor can afford a THF diol as a major diastereomer, with the stereocontrol imparted by a chiral auxiliary. mdpi.com This strategy allows for the efficient introduction of multiple stereocenters in a single step. nih.gov Donohoe's group has notably utilized an osmium-catalyzed double oxidative cyclization of a protected tetraol to construct a bis-THF system in a single, highly diastereoselective transformation. mdpi.comiupac.org

| Reagent/Catalyst | Substrate Type | Product Stereochemistry | Reference |

| Osmium tetroxide | 1,5-diene | cis-THF diol | mdpi.comiupac.org |

| Potassium permanganate | 1,5-diene | cis-THF diol | mdpi.combeilstein-journals.org |

| Cobalt complexes | 5-hydroxyalkene | trans-disubstituted THF | beilstein-journals.org |

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis and have been applied to the construction of the carbon skeleton of this compound. mdpi.comnih.govajuronline.org Specifically, these reactions are crucial for linking the pre-formed fragments, including the tetrahydrofuran and butenolide portions of the molecule. mdpi.comnih.gov

One of the earliest total syntheses of this compound, reported by Makabe and co-workers, utilized a palladium-catalyzed cross-coupling reaction to connect the bis-THF alkyne fragment with the butenolide fragment. mdpi.comnih.gov This convergent approach allows for the late-stage connection of complex molecular building blocks, which is often more efficient than a linear synthesis. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is a prominent example of a palladium-catalyzed reaction used for C-C bond formation in the synthesis of complex molecules. ajuronline.orgmdpi.com

Ring-closing metathesis (RCM) has become a powerful and versatile method for the formation of cyclic structures, including the tetrahydrofuran rings found in acetogenins. mdpi.comnih.govnih.gov This reaction, typically catalyzed by ruthenium-based catalysts like the Grubbs catalysts, involves the intramolecular reaction of two terminal olefins to form a new double bond within a ring. mdpi.comnih.gov

In the synthesis of acetogenins, RCM has been employed to construct dihydrofuran rings, which can then be hydrogenated to the desired saturated tetrahydrofuran. mdpi.com For example, a diene precursor can be cyclized in the presence of a second-generation Grubbs catalyst to yield a dihydrofuran. mdpi.comresearchgate.net This approach offers a high degree of functional group tolerance and is often used in the later stages of a synthesis. nih.gov RCM has also been utilized in a "chain elongation" strategy and for macrocyclization in the synthesis of acetogenin-type structures. nih.govbeilstein-journals.org

| Catalyst | Substrate | Product | Reference |

| Grubbs' Second-Generation Catalyst | Diene | Dihydrofuran | mdpi.comresearchgate.net |

| Grubbs' Second-Generation Catalyst | Diene | Macrocycle | nih.govnih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

Coupling Strategies for Fragment Assembly

The convergent synthesis of complex molecules like this compound relies on the efficient and selective coupling of advanced intermediates or fragments.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a new carbon-carbon bond. wikipedia.orglibretexts.org This reaction is particularly valuable in natural product synthesis due to its mild reaction conditions and high reliability. wikipedia.org

In the total synthesis of this compound, the Sonogashira coupling has been a key strategy for assembling the major fragments of the molecule. mdpi.comresearchgate.net For instance, a bis-THF alkyne fragment can be coupled with a vinyl iodide butenolide fragment to construct the enyne backbone of the natural product. mdpi.comresearchgate.net This enyne can then be selectively hydrogenated to afford the final saturated carbon chain. mdpi.com The Sonogashira reaction's utility is further demonstrated in the synthesis of various acetogenin analogs, where it is used to connect THF-containing fragments to other parts of the molecule. nih.govbeilstein-journals.orgresearchgate.net

Wittig Olefination

The Wittig olefination is a crucial and widely employed method in the total synthesis of complex natural products like Annonaceous acetogenins, valued for its reliability in forming carbon-carbon double bonds. In the context of synthesizing this compound and its structural analogs, this reaction has been instrumental in coupling key fragments.

In a synthetic approach to this compound, a Wittig olefination was utilized to install a Z-configured alkene. mdpi.com The synthesis began with the known mono-THF acetogenin derivative, (–)-muricatacin, which underwent protection and subsequent reduction with diisobutylaluminium hydride (DIBAL-H) to yield an aldehyde. This aldehyde was then subjected to a Wittig reaction to furnish the desired Z-alkene intermediate. mdpi.com This olefination step is a pivotal transformation for constructing the specific geometry of the hydrocarbon chain connecting the core structural motifs.

Similarly, the Wittig reaction was a key segment-coupling strategy in the total synthesis of squamostatin-C, a related non-adjacent bis-THF acetogenin. researchgate.net In that synthesis, a phosphonium salt was prepared from one of the major fragments. mdpi.com The subsequent Wittig reaction with an aldehyde fragment proceeded in a moderate yield, successfully linking the two complex parts of the molecule. mdpi.comresearchgate.net This intermediate was then carried forward through hydrogenation and deprotection steps to yield the final natural product. mdpi.com The strategic application of the Wittig olefination underscores its importance in the convergent assembly of these intricate molecules.

| Synthesis Target | Reactants | Key Reagents/Conditions | Product/Intermediate | Significance | Reference |

|---|---|---|---|---|---|

| This compound | Aldehyde derived from (–)-muricatacin | Phosphonium ylide | Z-alkene intermediate (25) | Formation of a Z-configured double bond in the aliphatic chain. | mdpi.com |

| Squamostatin-C | Aldehyde fragment and Phosphonium salt (77) | Wittig reaction conditions | Coupled intermediate | Convergent fragment coupling to assemble the carbon skeleton. | mdpi.comresearchgate.net |

Copper-Catalyzed Grignard Reactions

Copper-catalyzed Grignard reactions are powerful tools for forming carbon-carbon bonds, offering an effective method for coupling alkyl, aryl, and vinyl groups. organic-chemistry.orgnumberanalytics.com These reactions are particularly valuable in natural product synthesis, where constructing complex carbon skeletons from smaller fragments is a common strategy. gatech.edu The general mechanism involves the formation of an organocuprate species from the reaction of a Grignard reagent with a copper(I) salt. This organocuprate then undergoes oxidative addition with an organic halide, followed by reductive elimination to form the new C-C bond and regenerate the copper catalyst.

While not explicitly detailed in the primary total syntheses of this compound itself, copper-catalyzed Grignard couplings have been employed in the synthesis of key fragments for structurally similar acetogenins. For instance, in a synthetic route toward the related compound squamostatin-C, a Grignard reagent was coupled with an alkyl halide in the presence of copper bromide (CuBr) to construct a portion of the molecule. researchgate.net

| Feature | Description | Relevance to Acetogenin Synthesis | Reference |

|---|---|---|---|

| Reaction Type | Cross-coupling for C(sp³)-C(sp³) or C(sp²)-C(sp³) bond formation. | Connects key fragments like the THF core to the aliphatic chain or butenolide terminus. | numberanalytics.comgatech.edu |

| Key Components | Grignard Reagent (R-MgX), Organic Halide (R'-X), Copper(I) Catalyst (e.g., CuI, CuBr). | Utilizes functionalized fragments prepared through multi-step sequences. | organic-chemistry.orgresearchgate.net |

| Advantages | High efficiency, mild reaction conditions, and functional group tolerance. | Allows for coupling of complex, sensitive intermediates without extensive use of protecting groups. | organic-chemistry.orgnumberanalytics.com |

| Example Application | Synthesis of a fragment for squamostatin-C. | Demonstrates the practical application of this methodology within the acetogenin family. | researchgate.net |

Challenges and Future Directions in Synthetic Chemistry of this compound

The total synthesis of this compound and other Annonaceous acetogenins presents significant and persistent challenges for organic chemists. scribd.com These challenges primarily stem from the structural complexity of the molecules, which feature long aliphatic chains appended with multiple stereocenters, oxygenated functional groups, and characteristic tetrahydrofuran (THF) ring systems. mdpi.comresearchgate.net

A primary hurdle is the stereocontrolled synthesis of the non-adjacent bis-tetrahydrofuran core. mdpi.com Achieving the correct relative and absolute stereochemistry of the multiple chiral centers on the THF rings and the intervening alkyl chain is a formidable task. Many synthetic strategies have relied on iterative approaches or the use of chiral pool starting materials, but developing more efficient and highly stereoselective methods remains a key objective. mdpi.com Furthermore, establishing the correct connectivity between the two distinct THF systems requires precise and high-yielding fragment coupling reactions. mdpi.com

Future directions in the field are aimed at addressing these challenges. Key areas of focus include:

Development of Novel Catalytic Methods: The invention of new catalytic reactions that can form the C-C and C-O bonds of the acetogenin skeleton with high stereoselectivity and efficiency is a major goal. colab.ws This includes advancements in areas like asymmetric catalysis and C-H functionalization, which could significantly shorten synthetic routes. beilstein-journals.orgbeilstein-journals.org

Unified Synthetic Strategies: A significant goal is the development of flexible synthetic platforms that can be readily adapted to produce not only this compound but also a wide range of its structural analogs. researchgate.net Such strategies would facilitate the synthesis of diverse libraries of acetogenins for further biological evaluation.

Ultimately, the intricate structure of this compound will continue to serve as a benchmark for testing the limits of current synthetic methodologies and inspiring the development of new and more powerful synthetic tools. scribd.comresearchgate.net

Biosynthetic Hypotheses and Pathways of + 4 Deoxygigantecin

Proposed Biogenetic Origin of Annonaceous Acetogenins (B1209576)

The biogenesis of Annonaceous acetogenins, including (+)-4-Deoxygigantecin, is hypothesized to originate from a pathway that combines elements of fatty acid and polyketide metabolism. researchgate.netnih.gov These compounds are essentially long-chain fatty acid derivatives, typically comprising 32 or 34 carbon atoms. sysrevpharm.orgrsc.org

The carbon backbone of Annonaceous acetogenins is assembled via the polyketide biosynthetic pathway. nih.govrsc.orgnih.gov This pathway is an adaptation of fatty acid biosynthesis, allowing for the creation of vast structural diversity. rsc.org It involves the sequential condensation of small carboxylic acid units, typically initiated by an acetyl-CoA "starter unit" and extended by malonyl-CoA "extender units". rsc.org The presence of oxygenated moieties, such as hydroxyl groups and THF rings at specific positions along the hydrocarbon chain, strongly supports the polyketide origin. purdue.eduresearchgate.net The discovery of acetogenins with vicinal diol and isolated double bond moieties further corroborates this proposed biogenetic route. purdue.edu

Long-chain fatty acids (C32 or C34) serve as the fundamental precursors for this class of compounds. nih.govmdpi.com The biosynthesis is thought to begin with these fatty acids, which then undergo a series of modifications. numberanalytics.com A defining feature of most acetogenins is the terminal α,β-unsaturated γ-lactone, which is formed by the combination of the fatty acid's carboxylic acid end with a 2-propanol unit. sysrevpharm.orgnih.gov The long, unbranched hydrocarbon chain is the primary scaffold upon which the characteristic structural features are built. mdpi.com

Polyketide Biosynthesis as a Foundational Pathway

Enzymatic Mechanisms in this compound Biosynthesis

The construction of the distinctive bis-THF core of this compound involves highly specific enzymatic reactions. Key among these are epoxidation and subsequent cyclization events. nih.govcore.ac.uk

The tetrahydrofuran (B95107) rings, a hallmark of acetogenins, are believed to be formed from polyepoxidated precursors. nih.gov The proposed mechanism suggests that a polyunsaturated fatty acid precursor undergoes a series of regio- and stereoselective epoxidations catalyzed by cytochrome P450 enzymes. numberanalytics.com These epoxide intermediates then undergo a cascade of intramolecular cyclizations, catalyzed by cyclase enzymes, to form the stable THF rings. nih.govnumberanalytics.com

For non-adjacent bis-THF acetogenins like this compound, this process is hypothesized to involve the epoxidation of specific double bonds in a diene, triene, or even a tetraene precursor, followed by a controlled ring-opening and closing cascade to yield the final bis-THF structure. sysrevpharm.orgcore.ac.uk The isolation of acetogenins containing epoxide functionalities, which are considered biosynthetic precursors to the THF-containing compounds, lends strong support to this hypothesis. rsc.org

The stereochemistry of the numerous chiral centers in acetogenins is tightly controlled by the enzymes guiding the biosynthetic pathway. The final configurations of the hydroxyl groups and the THF rings are determined by the geometry of the double bonds in the polyene precursor. sysrevpharm.org It has been proposed that trans double bonds typically lead to an erythro relationship between adjacent stereocenters, while cis double bonds result in a threo relationship. sysrevpharm.org

Furthermore, the stereochemical outcome of the THF rings (cis or trans substitution) depends on the direction from which the epoxide ring is attacked during the cyclization cascade. sysrevpharm.org This precise enzymatic control ensures the formation of a specific stereoisomer. In the case of this compound, this results in a threo/trans/threo/trans/threo core motif. thieme.de

Formation of Tetrahydrofuran Rings via Epoxide Intermediates

Biogenetic Relationship to Other Annonaceous Acetogenins (e.g., Gigantecin)

There is a close biogenetic relationship between this compound and other acetogenins, particularly gigantecin (B1245738). Research has established that this compound shares the same absolute stereochemistry as gigantecin, which strongly suggests they arise from a common biogenetic origin. acs.org

Gigantecin is a closely related non-adjacent bis-THF acetogenin (B2873293) that differs from this compound by the presence of a hydroxyl group at the C-4 position. It is plausible that this compound is either a direct precursor to gigantecin (via a final hydroxylation step) or that both compounds diverge from a common, earlier intermediate in the pathway. The structural and stereochemical similarities across the acetogenin family indicate a modular and evolutionarily related biosynthetic machinery. core.ac.uk

Interactive Data Table: Key Precursors and Intermediates in Acetogenin Biosynthesis

| Compound Type | Role in Biosynthesis | Key Structural Features | Reference |

| Long-Chain Fatty Acids | Foundational Precursors | C32 or C34 unbranched carbon chain | nih.govmdpi.com |

| Polyene Intermediates | Substrates for Epoxidation | Multiple cis and/or trans double bonds | sysrevpharm.orgnih.gov |

| Polyepoxide Intermediates | Direct Precursors to THF Rings | Multiple epoxide rings along the chain | nih.govrsc.org |

| γ-Lactone Moiety | Terminal Functional Group | α,β-unsaturated γ-lactone | sysrevpharm.orgnih.gov |

Interactive Data Table: Proposed Enzymatic Steps in this compound Formation

| Enzymatic Step | Enzyme Class (Proposed) | Function | Resulting Structure | Reference |

| Chain Elongation | Fatty Acid Synthases / Polyketide Synthases | Assembly of the long carbon backbone | Long-chain polyketide | rsc.orgnumberanalytics.com |

| Epoxidation | Cytochrome P450 Monooxygenases | Oxidation of specific double bonds | Polyepoxide intermediate | numberanalytics.com |

| Cyclization | Cyclases | Intramolecular ring-opening/closing of epoxides | Tetrahydrofuran (THF) rings | nih.govnumberanalytics.com |

| Reduction/Hydroxylation | Dehydrogenases/Oxidoreductases | Introduction of hydroxyl groups | Final hydroxylated acetogenin | sysrevpharm.org |

Biological Activities and Mechanistic Investigations of + 4 Deoxygigantecin

Inhibition of Mitochondrial Complex I

The primary and most well-documented mechanism of action for annonaceous acetogenins (B1209576), including (+)-4-Deoxygigantecin, is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. psu.edubeilstein-journals.orgcam.ac.uk This large, multi-subunit enzyme is a critical component of cellular respiration, and its disruption has profound consequences for the cell. cam.ac.uk

Annonaceous acetogenins are among the most powerful known inhibitors of mitochondrial Complex I. psu.edu The molecular basis for this inhibition lies in their ability to interact with the enzyme complex, thereby blocking the electron transfer from NADH to ubiquinone. This action is functionally similar to that of classic Complex I inhibitors like rotenone. The structural features of acetogenins, particularly the THF rings and the alkyl spacer chain between them, are crucial for this activity. It is hypothesized that the lipophilic alkyl chain anchors the molecule within the mitochondrial inner membrane, while the polar THF and lactone moieties interact with subunits of the Complex I enzyme. This binding effectively obstructs the ubiquinone reduction site, halting the flow of electrons through the respiratory chain. researchgate.net

The inhibition of Complex I by compounds like this compound directly impairs the process of oxidative phosphorylation. cam.ac.uk This disruption has a cascade of effects on cellular energy metabolism:

ATP Depletion: By blocking the electron transport chain, the proton pumping required to generate the mitochondrial membrane potential is significantly reduced. This, in turn, cripples the ability of ATP synthase (Complex V) to produce adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. This depletion of ATP is a key factor in the cytotoxicity of acetogenins. nih.gov

Redox Imbalance: The blockage of electron flow leads to an accumulation of NADH and a subsequent shift in the cellular redox state.

Increased Reactive Oxygen Species (ROS) Production: Impaired Complex I function is often associated with the leakage of electrons to molecular oxygen, resulting in the formation of superoxide (B77818) radicals and other reactive oxygen species. This can induce oxidative stress, damaging cellular components like lipids, proteins, and DNA. researchgate.net

Molecular Basis of Mitochondrial Complex I Disruption

Cellular Pathway Modulation

Beyond the direct impact on energy metabolism, the disruption caused by this compound triggers a variety of cellular responses, including the activation of programmed cell death and interference with key signaling networks.

The profound cellular stress induced by ATP depletion and oxidative damage often culminates in apoptosis, or programmed cell death. Studies on acetogenins demonstrate that these compounds are potent inducers of apoptosis. researchgate.netdntb.gov.uaabcam.com This process is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Furthermore, acetogenins can exert significant effects on the cell cycle, the ordered sequence of events that leads to cell division. nih.govfrontiersin.org By disrupting cellular processes, these compounds can activate cell cycle checkpoints, which are regulatory pathways that halt cell cycle progression to allow for repair or, if the damage is too severe, to initiate apoptosis. frontiersin.org Treatment with related acetogenins has been shown to cause cell cycle arrest, often in the G1 or G2/M phases, preventing cancer cells from proliferating. researchgate.netmdpi.com This arrest is a common cellular response to metabolic stress and DNA damage. mdpi.com

| Cell Line Model | Observed Effect | Compound Class Reference |

| Jurkat | Induction of Apoptosis | General Apoptosis Inducers abcam.comthermofisher.com |

| HT-29 (Colon) | Cytotoxicity, Apoptosis | Annomuricin E, Muricapentocin nih.gov |

| HCT-116 (Colon) | Cell Cycle Arrest (G1), Apoptosis | Graviola Extract (containing acetogenins) nih.gov |

| MDA-MB-231 (Breast) | Apoptosis Modulation | (2,4-cis and trans)-deoxygigantecin dntb.gov.ua |

| SGC-7901 (Gastric) | G2/M Phase Arrest, Apoptosis | Totarol (structurally different, but shows similar effects) researchgate.net |

This table presents findings on apoptosis and cell cycle effects from related acetogenins or general inducers to illustrate the common pathways affected. Specific quantitative data for this compound is limited in publicly available literature.

The cellular disruption initiated by this compound extends to the modulation of various enzymes and signaling pathways critical for cell survival and proliferation. While specific pathway analysis for this compound is not extensively detailed, research on the broader class of Annonaceae extracts and related acetogenins points toward several key interactions:

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cell growth, differentiation, and apoptosis. Some acetogenins, such as Annosquacin B, have been shown to modulate MAPK signaling in multidrug-resistant cancer cells. nih.gov

Inflammatory Pathways: Certain natural compounds that target cellular metabolism also affect inflammatory signaling. For instance, extracts containing acetogenins have been suggested to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation. nih.gov

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is vital for cellular processes like survival and apoptosis. Dysregulation of this pathway is linked to numerous disorders, and it is a known target for compounds isolated from Goniothalamus species. researchgate.net

A significant feature of some annonaceous acetogenins is their ability to overcome multidrug resistance in cancer cells. nih.gov MDR is a major obstacle in chemotherapy where cancer cells develop resistance to a broad range of drugs, often by overexpressing efflux pumps like P-glycoprotein (P-gp), which actively remove cytotoxic agents from the cell. wikipedia.orgnih.gov

Acetogenins can circumvent this common resistance mechanism. The primary mode of action is their potent inhibition of mitochondrial Complex I, which leads to severe ATP depletion. nih.gov Since efflux pumps like P-gp are ATP-dependent, a drastic reduction in cellular ATP levels renders these pumps ineffective. This mechanism was demonstrated for the acetogenin (B2873293) bullatacin (B1665286), which was shown to be highly cytotoxic to the multidrug-resistant MCF-7/ADR breast cancer cell line specifically by depleting its ATP supply. nih.gov By disabling the cell's primary defense against xenobiotics, acetogenins like this compound can effectively kill cancer cells that have become resistant to other chemotherapeutic agents.

Interaction with Key Enzymes and Signaling Pathways

Antiparasitic and Pesticidal Activities

The natural compound this compound, an annonaceous acetogenin, has been the subject of scientific inquiry to determine its potential as a bioactive agent against various pests. Research has focused on its efficacy, particularly as a pesticide, revealing significant activity against certain insect larvae.

Evaluation of Activity against Specific Organisms (e.g., Yellow Fever Mosquito Larvae)

Activity-directed fractionation of the bark of Goniothalamus giganteus led to the isolation of this compound. acs.org Subsequent evaluations of its biological properties demonstrated notable pesticidal effects. Specifically, its activity was assessed against the larvae of the yellow fever mosquito, Aedes aegypti. acs.org This organism is a significant vector for various diseases, making the identification of effective larvicides a crucial area of research. nih.govd-nb.info The findings indicated that this compound is a potent agent against these larvae. acs.org

Comparative Efficacy with Established Pesticidal Agents

In the same study that identified its larvicidal properties, the efficacy of this compound was compared with a known natural pesticide, rotenone. acs.org The results of this comparison showed that this compound exhibited greater potency in its pesticidal activity against yellow fever mosquito larvae than rotenone. acs.org This suggests that this compound could be a promising candidate for further investigation as a natural pesticide.

Table of Larvicidal Activity against Aedes aegypti

| Compound | Target Organism | Activity | Potency Relative to Rotenone |

| This compound | Yellow Fever Mosquito (Aedes aegypti) Larvae | Pesticidal | More Potent acs.org |

| Rotenone | Yellow Fever Mosquito (Aedes aegypti) Larvae | Pesticidal | Standard acs.org |

Future Research Directions and Translational Perspectives

Advanced Synthetic Methodologies for Accessing Stereoisomers and Analogues

The total synthesis of (+)-4-Deoxygigantecin has been achieved, confirming its structure and providing a foundation for the creation of analogues. mdpi.comoup.com Future synthetic efforts should focus on developing more convergent and flexible strategies to access a wider range of stereoisomers and structurally diverse analogues. researchgate.netnih.gov The inherent flexibility of the long carbon chain and the numerous chiral centers in acetogenins (B1209576) present a considerable synthetic challenge. psu.edu

Key areas for advancement include:

Stereodivergent Synthesis: Developing methods that allow for the selective formation of all possible stereoisomers of the bis-THF core is crucial for comprehensive structure-activity relationship (SAR) studies. mdpi.com This will enable a deeper understanding of how the spatial arrangement of functional groups influences biological activity.

Late-Stage Functionalization: The development of robust methods for the late-stage modification of the this compound scaffold would provide rapid access to a library of analogues. This could involve techniques like C-H activation or enzymatic transformations to introduce new functional groups at various positions along the carbon chain.

In-depth Mechanistic Studies at the Molecular Level

While annonaceous acetogenins are known to be potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, the precise molecular interactions of this compound with its target remain to be fully elucidated. psu.eduresearchgate.net

Future mechanistic studies should aim to:

Identify Specific Binding Sites: Utilize techniques such as photoaffinity labeling, hydrogen-deuterium exchange mass spectrometry, and cryogenic electron microscopy (cryo-EM) to map the specific binding site of this compound on Complex I.

Elucidate the Role of Stereochemistry: Investigate how different stereoisomers of this compound interact with Complex I to understand the stereochemical requirements for potent inhibition.

Explore Off-Target Effects: While Complex I is a primary target, it is important to investigate potential off-target effects to gain a comprehensive understanding of the compound's cellular mechanism of action. This could involve proteomic and metabolomic profiling of cells treated with this compound.

Exploration of Novel Biological Targets and Therapeutic Applications (Excluding Clinical Human Trials)

The cytotoxic activity of this compound against various cancer cell lines, including the PC-3 human prostate adenocarcinoma cell line, suggests its potential as an anticancer agent. prota4u.org Beyond its established role as a Complex I inhibitor, future research should explore other potential biological targets and therapeutic applications.

Potential areas of exploration include:

Modulation of Apoptosis: Investigate the downstream signaling pathways activated by this compound-induced mitochondrial dysfunction, focusing on the key regulators of apoptosis.

Anti-parasitic and Insecticidal Activity: Given that many annonaceous acetogenins exhibit potent anti-parasitic and insecticidal properties, the activity of this compound against a range of parasites and insect pests should be systematically evaluated. mdpi.comprota4u.org

Neuroprotective and Neurotoxic Effects: The impact of this compound on neuronal cells should be investigated. While some acetogenins have shown neurotoxic effects, others might possess neuroprotective properties under specific conditions. Understanding these effects is crucial for defining the therapeutic window of this compound class.

Development of Chemoenzymatic and Biosynthetic Approaches for Production

The reliance on isolation from natural sources or complex multi-step total synthesis currently limits the large-scale availability of this compound. mdpi.com Chemoenzymatic and biosynthetic approaches offer promising alternatives for sustainable and efficient production. chemistryviews.orgnih.govbiorxiv.org

Future research in this area should focus on:

Q & A

Q. What are the key spectroscopic techniques for identifying (+)-4-Deoxygigantecin, and how do they resolve its stereochemical configuration?

this compound, a non-adjacent bis-tetrahydrofuran (THF) Annonaceous acetogenin, requires high-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., C₃₇H₆₄O₇) and NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HMBC) to assign THF/THP ring positions and stereochemistry . For example, coupling constants in ¹H NMR distinguish cis/trans configurations of adjacent oxygenated methine protons.

Q. How is this compound isolated from natural sources, and what are common pitfalls in purification?

Isolation involves bioactivity-guided fractionation of Goniothalamus giganteus extracts using solvent partitioning (hexane/EtOAc/MeOH) and repeated column chromatography (silica gel, Sephadex LH-20). A major challenge is co-elution with structurally similar acetogenins; reverse-phase HPLC with C18 columns and isocratic elution (MeOH:H₂O, 85:15) improves resolution . Purity is confirmed via TLC (Rf ~0.4 in CHCl₃:MeOH 9:1) and melting-point analysis.

Q. What in vitro assays are used to evaluate the bioactivity of this compound?

Standard assays include:

- Cytotoxicity : MTT/PrestoBlue assays against cancer cell lines (e.g., HepG2, MDA-MB-231) with IC₅₀ values typically <1 μM .

- Mitochondrial Complex I inhibition : Measured via NADH oxidase activity in bovine heart submitochondrial particles, with IC₅₀ values compared to rotenone .

- Apoptosis induction : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation assays.

Advanced Research Questions

Q. How can contradictions in bioactivity data between synthetic and naturally derived this compound be resolved?

Discrepancies often arise from stereochemical impurities in synthetic batches or matrix effects in natural extracts. To address this:

Q. What strategies optimize the total synthesis of this compound, particularly for improving THF ring formation yields?

Q. How do structural modifications (e.g., hydroxylation, alkyl chain length) affect the compound’s mechanism of action?

Structure-activity relationship (SAR) studies reveal:

- THF ring stereochemistry : Cis-configured rings enhance mitochondrial inhibition by 3-fold compared to trans .

- Alkyl tail length : C32–C34 chains maximize membrane permeability (logP ~5.2).

- C4 deoxygenation : Reduces hydrogen bonding with Complex I, lowering potency by ~40% versus gigantecin . Methodology : Use molecular docking (AutoDock Vina) with NADH:ubiquinone oxidoreductase structures (PDB: 5LC5) to predict binding modes.

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

- Non-linear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values with 95% confidence intervals.

- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.